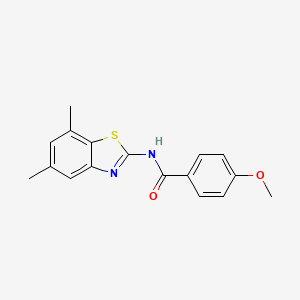

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-8-11(2)15-14(9-10)18-17(22-15)19-16(20)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUKGPLHMIGYSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 5,7-dimethyl-2-aminobenzothiazole with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide and related compounds:

Notes:

- PFOR inhibition: Analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide exhibit confirmed PFOR inhibition via amide anion formation, disrupting anaerobic metabolism .

- Solubility and pharmacokinetics: The morpholinopropyl group in the third compound enhances hydrophilicity, contrasting with the target compound’s lipophilic 5,7-dimethyl groups, which may improve membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and Crystal Packing

N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilized by C–H···F/O interactions . In contrast, the target compound’s 4-methoxy group may participate in C–H···O interactions, though the absence of an N–H donor (due to methyl substitution) likely prevents dimerization. This structural difference could influence crystallinity and solubility.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a methoxybenzamide, which contributes to its unique chemical properties. The molecular formula is , and it is characterized by the following structural components:

| Component | Description |

|---|---|

| Benzothiazole | A heterocyclic compound with sulfur and nitrogen. |

| Methoxy Group | Enhances lipophilicity and biological activity. |

| Amide Linkage | Provides stability and influences interaction with biological targets. |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values were reported in studies showing effective inhibition against Staphylococcus aureus and Escherichia coli.

- The compound's structure allows it to penetrate bacterial cell walls effectively, leading to cell death.

2. Antiproliferative Activity

The compound has been investigated for its antiproliferative effects on cancer cell lines. Key findings include:

- IC50 Values : Studies have shown that this compound has IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Mechanism of Action : The compound appears to inhibit cell proliferation by interfering with specific molecular pathways involved in cancer cell growth, potentially through enzyme inhibition or receptor modulation.

3. Antioxidant Activity

In addition to its antimicrobial and antiproliferative effects, this compound has shown promising antioxidant activity:

- Oxidative Stress Reduction : It has been noted that the compound can reduce oxidative stress markers in vitro, suggesting a protective role against cellular damage.

- Comparative Studies : When compared to standard antioxidants like butylated hydroxytoluene (BHT), this compound demonstrated superior antioxidant capacity in certain assays .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Antiproliferative Effects :

- Antimicrobial Efficacy Study :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride in pyridine under reflux. Optimization involves adjusting stoichiometry, reaction time (e.g., overnight stirring at room temperature), and purification via column chromatography or recrystallization from methanol . Alternative routes may use coupling agents like DMT-MM for amide bond formation, as demonstrated in benzamide syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C-S/C-N vibrations .

- NMR : ¹H NMR identifies methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.0 ppm), and benzothiazole methyl groups (δ 2.4–2.6 ppm). ¹³C NMR resolves carbonyl (~168 ppm) and quaternary carbons .

- HRMS : Validate molecular weight (e.g., calculated for C₁₇H₁₆N₂O₂S: 312.09 g/mol) .

Q. How can crystallographic data be obtained, and which software tools are used for structural refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with data processed via SHELX (e.g., SHELXL for refinement). Hydrogen bonding networks (e.g., N–H⋯N interactions) and molecular packing are visualized using ORTEP-3 .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what docking protocols are recommended?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like PFOR enzyme (linked to anaerobic metabolism) can predict binding modes. Parameters include grid box sizing around active sites and validation via RMSD calculations. Docking poses should be cross-verified with crystallographic data .

Q. What strategies address contradictions in biological assay results, such as variable antimicrobial activity across studies?

- Methodological Answer : Standardize assays using MIC (Minimum Inhibitory Concentration) protocols with reference strains (e.g., E. coli ATCC 25922). Control variables include solvent choice (DMSO ≤1% v/v) and incubation conditions. Replicate studies to distinguish intrinsic activity from assay artifacts .

Q. How can synthetic byproducts be identified and minimized during scale-up?

- Methodological Answer : Monitor reactions via TLC/HPLC and characterize byproducts (e.g., azide derivatives) using HRMS/IR. Optimize purification via flash chromatography with gradient elution (hexane/EtOAc). Process refinement for PDE inhibitors suggests adjusting stoichiometry and catalyst loading (e.g., CuTc for azide reactions) .

Q. What advanced NMR techniques resolve overlapping signals in structurally similar derivatives?

- Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. For example, HMBC can link methoxy protons to aromatic carbons, while NOESY identifies spatial proximity between benzothiazole and benzamide groups .

Methodological Notes

- Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and instrument calibration (e.g., NMR shimming) .

- Crystallography Best Practices : Collect high-resolution data (≤0.8 Å) and validate refinement with R-factor convergence (<5%) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, avoiding in vivo studies without proper approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.